Diisopropanolamine

CO₂ Capture Gas Sweetening Post-Combustion Capture

Diisopropanolamine (DIPA, CAS 68153-96-8) is a bifunctional secondary alkanolamine (C₆H₁₅NO₂) that outperforms MEA, DEA, and TIPA in critical metrics. DIPA-based biogas systems reduce capital expenditure by 40% while meeting biomethane purity targets. In acid gas removal, DIPA's higher H₂S-over-CO₂ selectivity enriches Claus unit feed, boosting sulfur recovery. For cosmetic formulators, DIPA penetrates model sebum 93.4% deeper than TIPA, enabling follicular-targeted acne and scalp care. With a 30× lower phospholipidosis risk than DEA—3–4× weaker choline uptake inhibition—DIPA ensures superior safety profiles. Available as ≥98% purity crystalline solid; bulk and R&D quantities ready for shipment.

Molecular Formula C6H15NO2
C6H15NO2
(CH3CHOHCH2)2NH
Molecular Weight 133.19 g/mol
CAS No. 68153-96-8
Cat. No. B7770934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropanolamine
CAS68153-96-8
Molecular FormulaC6H15NO2
C6H15NO2
(CH3CHOHCH2)2NH
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC(CNCC(C)O)O
InChIInChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3
InChIKeyLVTYICIALWPMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (>=10 mg/ml) (NTP, 1992)
Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons.
In water, 8.6X10+5 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 87

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropanolamine (CAS 68153-96-8): Industrial Grade Specifications and Basic Physicochemical Properties


Diisopropanolamine (DIPA, CAS 68153-96-8), with the molecular formula C₆H₁₅NO₂, is a secondary alkanolamine characterized by one secondary amino group and two secondary hydroxyl groups . This bifunctional structure imparts both amine and alcohol characteristics, making it a versatile chemical intermediate and functional additive. It is a white crystalline solid at room temperature that transforms into a colorless to light yellow viscous liquid above 42°C [1]. DIPA is miscible with water and common organic solvents such as ethanol and acetone . As a weakly alkaline secondary amine, it reacts readily with acids to form salts and exhibits a particular affinity for acid gases like CO₂ and H₂S . Its key physical properties include a melting point of 42°C, a boiling point of 249°C, a density of 0.989 g/cm³ at 45°C, and a refractive index of 1.465 at 45°C .

Why Diisopropanolamine Cannot Be Casually Substituted with Generic Alkanolamines


The alkanolamine family encompasses a diverse range of compounds with significant variations in molecular structure, including the number and type of hydroxyl/amino groups and steric hindrance. These structural differences translate directly into divergent performance profiles across key industrial applications, particularly in gas treating, where selectivity, reaction kinetics, and energy requirements are critical [1][2]. For example, while monoethanolamine (MEA) is a workhorse for CO₂ capture, it suffers from high corrosivity and energy-intensive regeneration, whereas diisopropanolamine (DIPA) offers a lower regeneration energy penalty and distinct selectivity advantages [1]. Similarly, compared to diethanolamine (DEA), DIPA exhibits a markedly different toxicity and metabolic profile, underscoring that these are not interchangeable compounds in formulations with human or environmental exposure [2]. Therefore, selecting the correct alkanolamine based on quantifiable performance metrics—rather than class similarity alone—is essential for achieving process efficiency, regulatory compliance, and economic viability.

Quantitative Differentiation of Diisopropanolamine Against Key Industrial Comparators


Lower Regeneration Energy and Superior Corrosion Resistance vs. MEA in CO₂ Capture

In the context of industrial acid gas removal, diisopropanolamine (DIPA) presents a quantifiable advantage over the industry standard monoethanolamine (MEA). While MEA is effective, its widespread use is hindered by significant operational drawbacks, including high solvent degradation rates, severe corrosivity, and a high energy penalty for solvent regeneration [1]. DIPA, a secondary alkanolamine, directly addresses these limitations. It is reported to be more resistant to solvent degradation and corrosion than MEA, and crucially, it requires lower steam for regeneration [1]. This lower regeneration energy requirement is a critical economic and operational differentiator, as the regeneration step constitutes a considerable portion of the total operating costs in gas treatment processes [2].

CO₂ Capture Gas Sweetening Post-Combustion Capture

Higher Selectivity for H₂S over CO₂ Compared to DEA in Gas Sweetening

In acid gas removal from natural gas streams, the ability to selectively absorb hydrogen sulfide (H₂S) while minimizing carbon dioxide (CO₂) co-absorption is a crucial performance metric that impacts downstream sulfur recovery unit efficiency. Diisopropanolamine (DIPA) demonstrates a distinct advantage over diethanolamine (DEA) in this regard. DIPA is known to have higher selectivity for H₂S over CO₂ compared to DEA [1]. This means that in a mixed gas stream, a DIPA-based system will preferentially remove the more toxic and corrosive H₂S, allowing a larger fraction of the CO₂ to pass through, which can be desirable for maintaining the heating value of the product gas and optimizing the feed to a Claus plant.

Natural Gas Processing Acid Gas Removal Selective Absorption

Significantly Reduced Toxicity Profile: 3-4x Less Potent Choline Uptake Inhibition and 30x Lower Phospholipid Incorporation vs. DEA

A critical and quantifiable differentiator for diisopropanolamine (DIPA) over its close analog diethanolamine (DEA) lies in its significantly reduced toxicological profile, particularly concerning mechanisms linked to systemic toxicity. In a comparative in vitro study using Chinese hamster ovary (CHO) cells, DIPA caused a dose-related inhibition of choline uptake, but was approximately 3-4 fold less potent, based on an IC50, than that reported for DEA [1]. More strikingly, the metabolic incorporation of DIPA into phospholipids was minimal: only approximately 0.004% of administered 14C-DIPA was incorporated, which is over 30-fold less than the incorporation of 14C-DEA under similar conditions [1]. DEA's systemic toxicity is closely associated with its metabolic incorporation into phospholipids and the resulting depletion of choline pools; DIPA's negligible incorporation suggests it lacks this specific toxicological pathway [1].

Toxicology Safety Assessment Phospholipidosis Comparative Toxicity

Lower Viscosity than DEA, Facilitating Improved Mass Transfer and Pumping Efficiency

The viscosity of an amine solvent is a critical physical property that directly influences mass transfer rates, pumping energy costs, and overall process efficiency in gas treating applications. Diisopropanolamine (DIPA) possesses a significantly lower viscosity compared to its structural analog diethanolamine (DEA). At 25°C, DIPA's viscosity is reported to be 198 cP, whereas DEA's viscosity is 351 cP . This lower viscosity translates to improved fluid dynamics, which can enhance gas-liquid mass transfer coefficients in absorber columns and reduce the power required for solvent circulation pumps .

Process Engineering Fluid Dynamics Mass Transfer Viscosity

Superior Penetration Rate and Depth in Model Skin Sebum vs. Triisopropanolamine

For applications involving dermal interaction, such as in cosmetic cleansers or topical formulations, the rate and depth of penetration into skin sebum are key performance indicators. In an in vitro study using a model lipophilic bead to imitate the pilosebaceous unit lumen, diisopropanolamine (DIPA) exhibited a superior penetration profile compared to triisopropanolamine (TIPA). The depth of DIPA penetration increased from 0.481 mm after 15 minutes to 4.626 mm after 72 hours, whereas TIPA penetration increased from only 0.275 mm to 2.392 mm over the same time periods [1]. Furthermore, the overall rate of reaction with the model skin sebum was reported to be the highest for DIPA and decreased to a minimum for TIPA [1].

Dermal Delivery Cosmetic Formulation Sebum Interaction Penetration Kinetics

Moderate Capital Cost and Operating Profit Positioning in Biogas Upgrading vs. MEA, MDEA, and DEA

In a comprehensive techno-economic analysis of biogas upgrading via amine scrubbing, the total capital cost (CAPEX) for a diisopropanolamine (DIPA)-based system was estimated at 66.57 million USD [1]. This positions DIPA as a significantly more capital-efficient option than a monoethanolamine (MEA) system, which was estimated at 110.72 MUSD, representing a CAPEX reduction of approximately 40% [1]. Compared to other amines, DIPA's capital cost was similar to that of diethanolamine (DEA) at 65.61 MUSD and methyldiethanolamine (MDEA) at 80.49 MUSD [1]. Furthermore, the simulated operating profit for a DIPA-based plant was 17.62 MUSD/year, which is slightly higher than that for MDEA (17.60 MUSD/yr) and MEA (17.44 MUSD/yr), and comparable to DEA (17.80 MUSD/yr) [1].

Biogas Upgrading Techno-Economic Analysis Renewable Natural Gas Amine Scrubbing

Validated Application Scenarios for Diisopropanolamine Based on Quantitative Evidence


Cost-Optimized Biogas Upgrading to Renewable Natural Gas (RNG)

In the design of new biogas upgrading facilities where capital expenditure is a primary constraint, DIPA presents a financially compelling alternative to the more established but costly MEA [1]. The simulation-based evidence shows that a DIPA-based system can be built for approximately 66.57 MUSD, offering a 40% reduction in total capital cost compared to a 110.72 MUSD MEA system, while still achieving the target biomethane purity [1]. This scenario is particularly relevant for project developers seeking to maximize return on investment in the growing renewable natural gas market, where DIPA's lower CAPEX and competitive operating profit (17.62 MUSD/yr) can significantly improve project economics [1].

Selective H₂S Removal in Natural Gas Processing with Downstream Claus Units

For natural gas streams where selective removal of H₂S is paramount for optimizing the performance of a downstream Claus sulfur recovery unit, DIPA's higher selectivity for H₂S over CO₂ compared to DEA provides a clear technical advantage [1]. By minimizing CO₂ co-absorption, a DIPA-based acid gas removal unit can deliver a richer H₂S stream to the Claus plant, improving its thermal efficiency and sulfur recovery [1]. This scenario is ideal for gas processors seeking to enhance the productivity and stability of their sulfur recovery operations while meeting stringent pipeline gas specifications for H₂S content.

Formulation of Dermal Cleansers or Topical Products for Deep Sebum Interaction

In the development of cosmetic or therapeutic formulations intended to cleanse or treat the pilosebaceous unit (hair follicles and associated sebaceous glands), DIPA's superior penetration kinetics into model sebum offer a quantifiable performance benefit [1]. Compared to the slower and less penetrating TIPA, DIPA achieved a 93.4% greater penetration depth into a sebum-like matrix after 72 hours [1]. This makes DIPA the preferred alkanolamine for formulators aiming to create products with enhanced efficacy for acne treatment, scalp care, or other conditions where deep follicular penetration is desired [1].

Safer-by-Design Chemical Formulations with Reduced Phospholipidosis Risk

When developing products with potential human or environmental exposure, such as personal care items, household cleaners, or industrial fluids, DIPA's drastically reduced toxicological profile compared to DEA provides a quantifiable safety advantage [1]. With 3-4x lower potency in inhibiting choline uptake and a remarkable 30x lower rate of metabolic incorporation into phospholipids, DIPA presents a significantly lower risk of inducing phospholipidosis—a key toxicity pathway for DEA [1]. This evidence supports the selection of DIPA over DEA in formulations where minimizing chronic toxicity potential is a critical safety and regulatory compliance objective [1].

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